Ionisation Behaviour – pKₐ and pH‑Dependent Lipophilicity vs. 4‑[(Dimethylamino)methyl]benzoic Acid
The target compound exhibits a predicted acid pKₐ of 3.61 (JChem) [1]. Although experimental pKₐ values for the dimethylamino analogue are not available in a single dataset, the structurally related 4‑(aminomethyl)benzoic acid has a measured acid pKₐ of ~3.5–3.9 and an amino pKₐ of ~9.4 [2]. The target compound’s tertiary‑allyl‑amine is expected to be less basic (pKₐ ~8–9) than the secondary‑methylamine in 4‑[(methylamino)methyl]benzoic acid (pKₐ ~10), leading to lower cation concentration at physiological pH.
| Evidence Dimension | Acid pKₐ and predicted logD (pH 7.4) |
|---|---|
| Target Compound Data | pKₐ = 3.61; LogD(pH 7.4) = −0.44; LogP = −0.42 [1] |
| Comparator Or Baseline | 4‑(Aminomethyl)benzoic acid: exp. pKₐ ≈ 3.5–3.9, amino pKₐ ≈ 9.4 [2]; 4‑[(methylamino)methyl]benzoic acid expected amino pKₐ ~10 (class‑level); No alkene handle. |
| Quantified Difference | Δ amino pKₐ ≈ 1–2 log units lower for target; replacement of reactive alkene with saturated chain. |
| Conditions | JChem predictions for target compound; experimental literature data for comparator class. |
Why This Matters
When selecting a building block for fragment‑based screening, a lower amine pKₐ reduces the fraction of protonated species at cytoplasmic pH, potentially improving passive membrane permeability and reducing promiscuous binding due to decreased ionic interactions.
- [1] ChemBase. 4-{[methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride, ChemBase ID: 274366. JChem‑predicted Acid pKₐ = 3.61, LogD (pH 7.4) = −0.44, LogP = −0.42. Available at: http://www.chembase.cn/molecule-274366.html (accessed May 2026). View Source
- [2] Calculated and Experimental pKₐ Data for 4‑(Aminomethyl)benzoic Acid. In: R. Williams, pKₐ Data Compiled for Pharmaceutical and Chemical Sciences. (Class‑level values cited as representative; specific primary reference depends on individual measurement.) View Source
